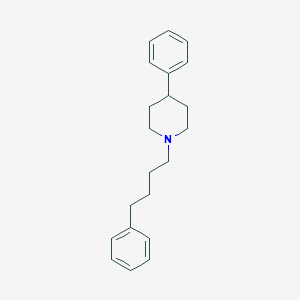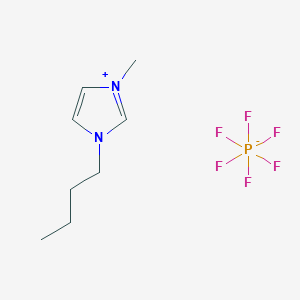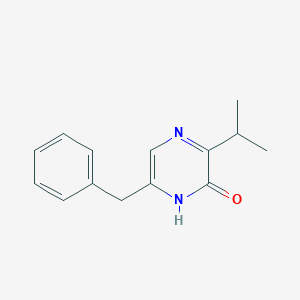![molecular formula C10H15NO B144070 1,3,3-三甲基-7-氧杂双环[4.1.0]庚烷-2-腈 CAS No. 264279-20-1](/img/structure/B144070.png)
1,3,3-三甲基-7-氧杂双环[4.1.0]庚烷-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-7-oxabicyclo[410]heptane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
科学研究应用
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
Target of Action
The primary target of 1,3,3-Trimethyl-7-oxabicyclo[41A related compound, 7-oxabicyclo[221]heptane, has been reported to inhibit T-lymphocytes . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Mode of Action
The exact mode of action of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may inhibit the formation of active transcription factors in T-lymphocytes, thereby affecting IL2 gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 1,3,3-Trimethyl-7-oxabicyclo[41Based on the action of a related compound, it may impact the pathways involving the transcription factors nf-at and nf-il2a, and the gene expression of il2 .
Result of Action
The molecular and cellular effects of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may result in the inhibition of T-lymphocyte activity and a decrease in IL2 gene expression .
生化分析
Biochemical Properties
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with protein phosphatases, which are enzymes that modulate cellular transduction events such as T-cell activation and cell proliferation . The nature of these interactions often involves reversible phosphorylation of serine and threonine residues, which are crucial for the regulation of cellular functions .
Cellular Effects
The effects of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A in T-lymphocytes, which are essential for interleukin-2 (IL2) gene expression . This inhibition can lead to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with protein phosphatases involves the reversible phosphorylation of serine and threonine residues, which modulates the activity of these enzymes and subsequently affects cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable under specific storage conditions, such as -20°C, and can be dissolved in solvents like chloroform, dichloromethane, diethyl ether, and ethyl acetate . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of protein phosphatases and altered cellular responses.
Dosage Effects in Animal Models
The effects of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular signaling pathways and gene expression. At higher doses, it could potentially cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for this compound .
Transport and Distribution
The transport and distribution of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile within cells and tissues are essential for its activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function .
Subcellular Localization
The subcellular localization of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclohexene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar in structure but lacks the nitrile group.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadien-1-yl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is unique due to its combination of an oxirane ring and a nitrile group.
属性
IUPAC Name |
1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYFBMGSXQOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1C#N)(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
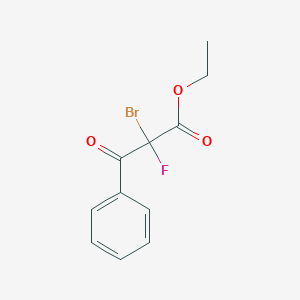
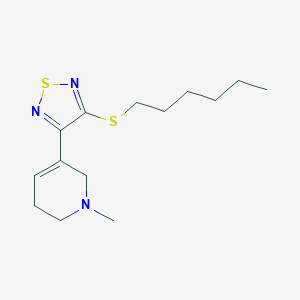

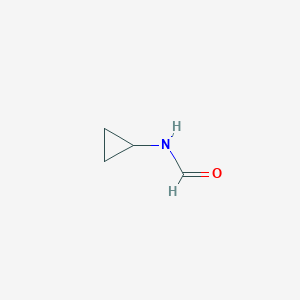
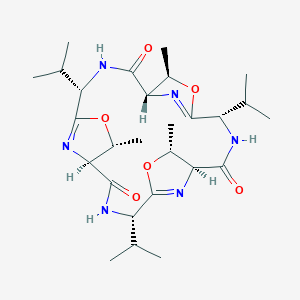
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
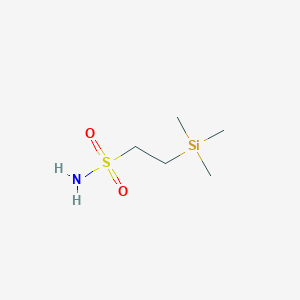
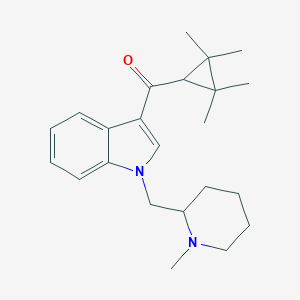
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

